1H-Benzoimidazole, 1-(2-cyclohexylethyl)-2-ethyl-
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Overview
Description
1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-cyclohexylethylamine with 2-ethylbenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to the benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
- 1-(2-CYCLOHEXYLETHYL)-1H-BENZIMIDAZOLE
- 2-ETHYL-1H-BENZIMIDAZOLE
- 1-(2-CYCLOHEXYLETHYL)-2-METHYL-1H-1,3-BENZODIAZOLE
Uniqueness: 1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE is unique due to the presence of both cyclohexyl and ethyl groups, which enhance its lipophilicity and potentially improve its biological activity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C17H24N2 |
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Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)-2-ethylbenzimidazole |
InChI |
InChI=1S/C17H24N2/c1-2-17-18-15-10-6-7-11-16(15)19(17)13-12-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3 |
InChI Key |
YOBUIWWNHCNNFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC3CCCCC3 |
Origin of Product |
United States |
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